exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including nitration, methoxylation, and amide formation. The process may start with the nitration of a benzene derivative to introduce the nitro group, followed by methoxylation to add methoxy groups. The final step involves the formation of the amide bond with the azabicyclo compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide may be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, benzamide derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethoxyphenyl)benzamide
- 5-Nitro-N-(8-phenylmethyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- 2,3-Dimethoxy-5-nitrobenzamide
Uniqueness
The uniqueness of exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its specific combination of functional groups and the azabicyclo structure, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
CAS No. |
83130-78-3 |
---|---|
Molecular Formula |
C23H27N3O5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxy-5-nitrobenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-30-21-13-19(26(28)29)12-20(22(21)31-2)23(27)24-16-10-17-8-9-18(11-16)25(17)14-15-6-4-3-5-7-15/h3-7,12-13,16-18H,8-11,14H2,1-2H3,(H,24,27) |
InChI Key |
VHMRPJSIKPIXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.